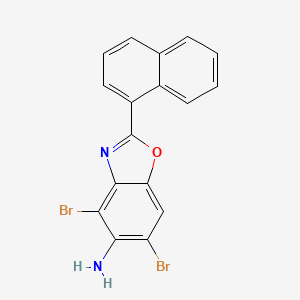

4,6-Dibromo-2-(1-naphthyl)-1,3-benzoxazol-5-amine

Description

4,6-Dibromo-2-(1-naphthyl)-1,3-benzoxazol-5-amine is a brominated benzoxazole derivative featuring a naphthyl substituent at the 2-position. Benzoxazole scaffolds are known for their diverse applications in medicinal chemistry, materials science, and agrochemicals due to their aromatic heterocyclic structure and tunable electronic properties . The bromine atoms at the 4- and 6-positions enhance electrophilic reactivity and may contribute to bioactivity, while the naphthyl group introduces steric bulk and extended π-conjugation.

Properties

CAS No. |

637303-02-7 |

|---|---|

Molecular Formula |

C17H10Br2N2O |

Molecular Weight |

418.1 g/mol |

IUPAC Name |

4,6-dibromo-2-naphthalen-1-yl-1,3-benzoxazol-5-amine |

InChI |

InChI=1S/C17H10Br2N2O/c18-12-8-13-16(14(19)15(12)20)21-17(22-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,20H2 |

InChI Key |

UZFSDARPWTYITR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NC4=C(C(=C(C=C4O3)Br)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-2-(1-naphthyl)-1,3-benzoxazol-5-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of 2-(1-naphthyl)-1,3-benzoxazole, followed by the introduction of an amine group at the 5-position. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and solvents like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-2-(1-naphthyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4,6-Dibromo-2-(1-naphthyl)-1,3-benzoxazol-5-amine has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism by which 4,6-Dibromo-2-(1-naphthyl)-1,3-benzoxazol-5-amine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table compares 4,6-Dibromo-2-(1-naphthyl)-1,3-benzoxazol-5-amine with analogs differing in substituents on the aryl/heteroaryl group at the 2-position:

Key Observations :

- Halogenation : Chloro and bromo substituents increase molecular weight and polarity, influencing solubility and reactivity. For example, the 5-chloro-naphthyl analog (CAS 637303-03-8) has a higher molecular weight (452.43 vs. 418.02) due to additional chlorine .

- Steric Effects : The naphthyl group in the parent compound introduces significant steric hindrance compared to smaller aryl groups (e.g., 3,5-dimethylphenyl), which may affect synthetic accessibility or intermolecular interactions .

Spectroscopic and Analytical Data

Available data for analogs (e.g., IR, NMR, elemental analysis) provide insights into structural integrity and functional groups:

- Example : The compound 5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-N-(2-methylphenyl)-1,3,4-oxadiazol-2-amine () exhibits IR peaks at 3307 cm⁻¹ (N-H stretch) and 1570 cm⁻¹ (C=N), with NMR signals confirming aromatic protons (δ 7.25–8.16 ppm) and a methyl group (δ 2.45 ppm) . Comparable data for the target compound are lacking but would likely show similar benzoxazole core vibrations.

Biological Activity

4,6-Dibromo-2-(1-naphthyl)-1,3-benzoxazol-5-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure consists of a benzoxazole core substituted with bromine and naphthyl groups, which may contribute to its biological properties.

- Molecular Formula : C17H10Br2N2O

- Molecular Weight : 418.08 g/mol

- CAS Number : 637303-05-0

Biological Activity Overview

Research indicates that compounds containing benzoxazole moieties exhibit a range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The specific compound in focus has been studied for its antibacterial activity against various pathogens.

Antibacterial Activity

A notable study evaluated the antibacterial properties of related benzoxazole derivatives, which may provide insights into the activity of 4,6-Dibromo-2-(1-naphthyl)-1,3-benzoxazol-5-amine. The study utilized the agar well diffusion method to assess the effectiveness of synthesized compounds against several bacterial strains.

Results Summary:

| Compound | Bacterial Strains Tested | Activity Observed |

|---|---|---|

| 4,6-Dibromo-2-(1-naphthyl)-1,3-benzoxazol-5-amine | Staphylococcus aureus | High |

| Escherichia coli | Moderate | |

| Klebsiella pneumoniae | Moderate | |

| Bacillus species | High |

The compound demonstrated significant activity against Staphylococcus aureus , with results indicating that it might be more effective than standard antibiotics like ciprofloxacin. This suggests a potential role in developing new antibacterial agents.

While specific mechanisms for 4,6-Dibromo-2-(1-naphthyl)-1,3-benzoxazol-5-amine are not fully elucidated, similar compounds have shown mechanisms involving inhibition of bacterial cell wall synthesis and interference with protein synthesis pathways. Further studies are needed to clarify its exact mode of action.

Case Studies

Several case studies highlight the efficacy of benzoxazole derivatives in clinical settings:

- Case Study 1 : A derivative showed promising results in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to penetrate biofilms was noted as a significant advantage.

- Case Study 2 : In vitro studies demonstrated that the compound exhibited synergistic effects when combined with existing antibiotics, enhancing overall antibacterial efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.